molecular formula C12H8O2 B12398948 1,2-Naphthalenedicarboxaldehyde

1,2-Naphthalenedicarboxaldehyde

Cat. No.: B12398948
M. Wt: 184.19 g/mol
InChI Key: WMPJPAMWRAOQSU-UHFFFAOYSA-N
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Description

1,2-Naphthalenedicarboxaldehyde is an organic compound with the molecular formula C12H8O2. It is a derivative of naphthalene, consisting of two formyl groups attached to the 1 and 2 positions of the naphthalene ring. This compound is known for its use in various chemical reactions and applications, particularly in the field of fluorescence.

Preparation Methods

1,2-Naphthalenedicarboxaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2-dimethylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently. Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2-Naphthalenedicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form naphthalene-1,2-dicarboxylic acid.

    Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.

    Condensation: It can react with amines to form Schiff bases, which are often fluorescent.

    Cyclization: Under certain conditions, it can undergo cyclization reactions to form more complex polycyclic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various amines for condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Naphthalenedicarboxaldehyde has several scientific research applications:

    Fluorescence Labeling: It is used as a fluorescent derivatization agent for labeling primary amines, amino acids, and peptides. This property makes it valuable in biochemical assays and imaging techniques.

    Analytical Chemistry: It is employed in high-performance liquid chromatography (HPLC) for the quantification of various compounds, including histamine in biological samples.

    Biological Research: It is used to study the localization and quantification of glutathione in cells, aiding in the understanding of cellular redox states and oxidative stress.

    Material Science: It is utilized in the synthesis of covalent organic frameworks and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedicarboxaldehyde primarily involves its ability to form fluorescent derivatives with primary amines. The reaction between the aldehyde groups and amines results in the formation of Schiff bases, which exhibit strong fluorescence. This property is exploited in various analytical and imaging applications to detect and quantify amine-containing compounds.

Comparison with Similar Compounds

1,2-Naphthalenedicarboxaldehyde can be compared with other similar compounds such as:

    2,3-Naphthalenedicarboxaldehyde: Another naphthalene derivative with similar fluorescent properties but different positional isomerism.

    Phthaldialdehyde: A simpler aromatic dialdehyde used for similar fluorescence labeling applications.

    Anthracene-2,3-dicarboxaldehyde: A polycyclic aromatic compound with similar chemical reactivity but different structural properties.

The uniqueness of this compound lies in its specific positional isomerism, which can influence its reactivity and the properties of the derivatives formed.

Properties

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

naphthalene-1,2-dicarbaldehyde

InChI

InChI=1S/C12H8O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-8H

InChI Key

WMPJPAMWRAOQSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)C=O

Origin of Product

United States

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